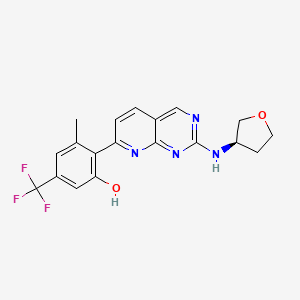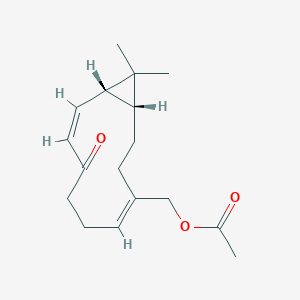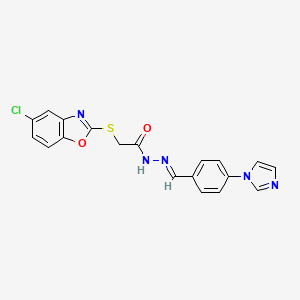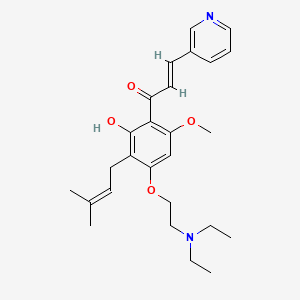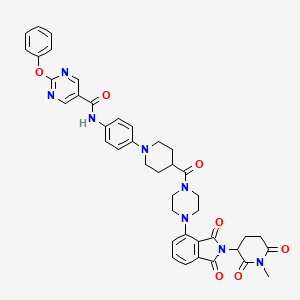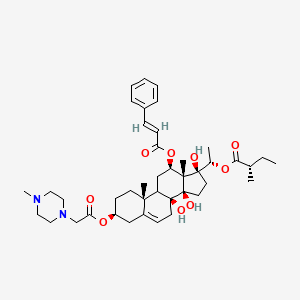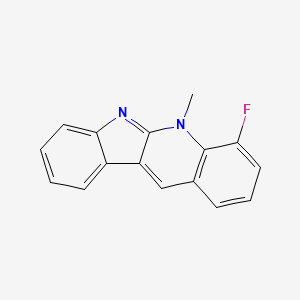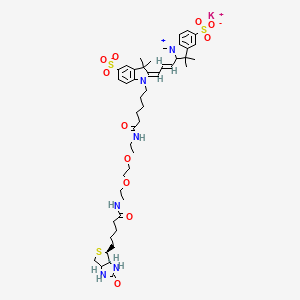
Sulfo-Cy3-PEG3-biotin (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3-PEG3-biotin (potassium) is a biotin-modified derivative of the Cy3 (Cyanine3) dye. It contains a TCO (trans-cyclooctene) group, which reacts with the tetrazine functional group in highly specific click chemistry to form a covalent bond. This compound is often used in biological research to track the location and dynamic changes of biomolecules, such as antibodies and proteins, in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG3-biotin (potassium) involves the modification of the Cy3 dye with a biotin group and a TCO group. The TCO group is introduced to the Cy3 dye through a series of chemical reactions, including the formation of a covalent bond with the tetrazine functional group. The reaction conditions typically involve the use of organic solvents and specific temperature and pH conditions to ensure the stability and reactivity of the compound .
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG3-biotin (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction conditions and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the chemical structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3-PEG3-biotin (potassium) primarily undergoes click chemistry reactions, specifically the reaction between the TCO group and the tetrazine functional group. This reaction is highly specific and forms a stable covalent bond. The compound can also participate in other types of reactions, such as substitution and addition reactions, depending on the functional groups present in the reacting molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) include tetrazine-functionalized molecules, organic solvents, and catalysts. The reaction conditions typically involve controlled temperature and pH to ensure the specificity and efficiency of the reactions .
Major Products Formed
The major products formed from the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) are covalently bound biomolecules, such as antibodies and proteins, labeled with the Cy3 dye and biotin. These labeled biomolecules can be used for various applications, including fluorescence imaging and affinity chromatography .
Scientific Research Applications
Sulfo-Cy3-PEG3-biotin (potassium) has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry reactions to label and track molecules.
Biology: Employed in fluorescence imaging to visualize the location and dynamics of biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomolecules, such as antibodies and proteins, in biological samples.
Industry: Applied in affinity chromatography to purify and isolate specific biomolecules from complex mixtures .
Mechanism of Action
The mechanism of action of Sulfo-Cy3-PEG3-biotin (potassium) involves the formation of a covalent bond between the TCO group and the tetrazine functional group through click chemistry. This reaction is highly specific and efficient, allowing the compound to be covalently bound to biomolecules. The biotin group enables the labeled biomolecules to be detected and isolated using streptavidin-based techniques, while the Cy3 dye provides fluorescence for imaging applications .
Comparison with Similar Compounds
Sulfo-Cy3-PEG3-biotin (potassium) can be compared with other biotin-modified fluorescent dyes, such as:
Sulfo-Cy5-PEG3-biotin (potassium): Similar to Sulfo-Cy3-PEG3-biotin but with a different fluorescent dye (Cy5) that emits at a different wavelength.
Sulfo-Cy7-PEG3-biotin (potassium): Another similar compound with a different fluorescent dye (Cy7) that emits at an even longer wavelength.
Sulfo-Cy2-PEG3-biotin (potassium): A related compound with a different fluorescent dye (Cy2) that emits at a shorter wavelength.
The uniqueness of Sulfo-Cy3-PEG3-biotin (potassium) lies in its specific emission wavelength, which makes it suitable for certain fluorescence imaging applications where other dyes may not be optimal .
Properties
Molecular Formula |
C46H63KN6O11S3 |
|---|---|
Molecular Weight |
1011.3 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C46H64N6O11S3.K/c1-45(2)33-28-31(65(56,57)58)17-19-36(33)51(5)39(45)13-11-14-40-46(3,4)34-29-32(66(59,60)61)18-20-37(34)52(40)23-10-6-7-15-41(53)47-21-24-62-26-27-63-25-22-48-42(54)16-9-8-12-38-43-35(30-64-38)49-44(55)50-43;/h11,13-14,17-20,28-29,35,38,43H,6-10,12,15-16,21-27,30H2,1-5H3,(H5-,47,48,49,50,53,54,55,56,57,58,59,60,61);/q;+1/p-1/t35-,38-,43-;/m0./s1 |
InChI Key |
YDWWBXTZNKZTDU-WNQNCJTMSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)





